molecular formula C21H15ClN6O2S B1684648 PIK-39

PIK-39

Cat. No.: B1684648
M. Wt: 450.9 g/mol
InChI Key: UMMYTDJYDSTEMB-UHFFFAOYSA-N
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Description

PIK-39 is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the immune response. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PIK-39 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: PIK-39 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its selectivity and potency .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve high temperatures and pressures to drive the reactions to completion .

Major Products: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and selective inhibitors .

Scientific Research Applications

PIK-39 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K signaling pathway. In biology, it is used to investigate the role of PI3Kδ in immune cell function. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of inflammatory diseases and certain types of cancer. In industry, it is used in the development of new drugs targeting the PI3K pathway .

Mechanism of Action

PIK-39 exerts its effects by selectively inhibiting the PI3Kδ isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the PI3K signaling pathway. By blocking this pathway, this compound reduces the activation of downstream signaling molecules such as Akt and mTOR, which are involved in cell growth and survival. This mechanism of action makes this compound a promising candidate for the treatment of diseases characterized by dysregulated PI3K signaling .

Comparison with Similar Compounds

PIK-39 is often compared with other PI3K inhibitors such as IC87114 and AS15. While IC87114 is also a selective inhibitor of PI3Kδ, this compound has been shown to have a higher potency and selectivity. AS15, on the other hand, is less selective and inhibits multiple PI3K isoforms. The unique selectivity of this compound for PI3Kδ makes it a valuable tool for studying the specific role of this isoform in various biological processes .

List of Similar Compounds:
  • IC87114
  • AS15
  • GDC-0077
  • Alpelisib

This compound stands out due to its high selectivity and potency for PI3Kδ, making it a preferred choice for research and potential therapeutic applications .

Properties

Molecular Formula

C21H15ClN6O2S

Molecular Weight

450.9 g/mol

IUPAC Name

5-chloro-3-(2-methoxyphenyl)-2-(7H-purin-6-ylsulfanylmethyl)quinazolin-4-one

InChI

InChI=1S/C21H15ClN6O2S/c1-30-15-8-3-2-7-14(15)28-16(27-13-6-4-5-12(22)17(13)21(28)29)9-31-20-18-19(24-10-23-18)25-11-26-20/h2-8,10-11H,9H2,1H3,(H,23,24,25,26)

InChI Key

UMMYTDJYDSTEMB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)Cl)CSC4=NC=NC5=C4NC=N5

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)Cl)CSC4=NC=NC5=C4NC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in DMSO, not soluble in water.

storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Synonyms

PIK39;  PIK 39;  PIK-39.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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